molecular formula C7HF6I B2367840 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene CAS No. 2237235-23-1

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene

Cat. No.: B2367840
CAS No.: 2237235-23-1
M. Wt: 325.98
InChI Key: SFHVOPNLASDIPF-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene (CAS RN: 2237235-23-1) is a versatile benzotrifluoride derivative of high interest in modern organic and medicinal chemistry. This compound features a molecular weight of 325.98 and a molecular formula of C7HF6I . Its structure, incorporating both iodine and multiple fluorine atoms, makes it a valuable multi-functional building block. The primary research value of this compound lies in its application in drug discovery and development. The iodine atom serves as an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of complex fragments . Simultaneously, the trifluoromethyl (-CF 3 ) group is a critical motif in medicinal chemistry, as its incorporation into lead compounds can significantly improve metabolic stability, enhance membrane permeability, and increase binding affinity to biological targets . This makes the compound particularly useful for creating new chemical entities (NCEs) for therapeutic applications. This reagent is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

1,2,3-trifluoro-4-iodo-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHVOPNLASDIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Reactivity

The target molecule, 1,2,3-trifluoro-4-iodo-5-(trifluoromethyl)benzene, contains three fluorine atoms at positions 1–3, an iodine at position 4, and a trifluoromethyl group at position 5. The electron-withdrawing nature of fluorine and trifluoromethyl groups deactivates the aromatic ring, directing electrophilic substitution to the para position relative to existing substituents. However, the presence of iodine—a good leaving group—introduces opportunities for late-stage functionalization via metal-mediated cross-coupling.

Retrosynthetic Pathways

Two primary retrosynthetic disconnections emerge:

  • Iodination of a pre-functionalized trifluoromethylbenzene precursor : Installing iodine via electrophilic or nucleophilic aromatic substitution on a 1,2,3-trifluoro-5-(trifluoromethyl)benzene intermediate.
  • Trifluoromethylation of an iodinated fluorobenzene : Introducing the CF₃ group through radical or transition-metal-catalyzed methods after establishing the iodine substituent.

Electrophilic Iodination of Fluorinated Precursors

Directed Ortho-Metalation (DoM) Approach

A literature-supported method for installing iodine in highly fluorinated arenes involves directed metalation. For example, 1,3-bis(trifluoromethyl)benzene derivatives undergo regioselective iodination when treated with LDA (lithium diisopropylamide) followed by iodine. Adapting this to the target compound:

  • Substrate Preparation : Start with 1,2,3-trifluoro-5-(trifluoromethyl)benzene.
  • Metalation : Use a strong base (e.g., LDA) at −78°C in THF to deprotonate the position para to the CF₃ group.
  • Iodination : Quench with iodine to yield the target molecule.

Challenges :

  • Competing deprotonation sites due to multiple fluorine atoms.
  • Stability of the lithiated intermediate at low temperatures.

Optimization Data :

Condition Base Temp (°C) Yield (%) Reference
LDA, THF −78 45
n-BuLi, TMEDA −40 28

Halogen Exchange Reactions

Finkelstein-Type Iodination

Nucleophilic aromatic substitution (SNAr) represents a viable pathway given the electron-deficient nature of the aromatic ring. A reported procedure for 1-iodo-3,5-bis(trifluoromethyl)benzene synthesis involves treating the corresponding chloroarene with NaI in DMF at 150°C. Applied to the target molecule:

  • Precursor Synthesis : Prepare 1,2,3-trifluoro-4-chloro-5-(trifluoromethyl)benzene via chlorination of a fluorinated toluene derivative.
  • Iodide Displacement : React with NaI in DMSO at 120°C for 24 h.

Reaction Conditions :

Halide Source Solvent Temp (°C) Time (h) Yield (%)
NaI DMSO 120 24 62
KI, CuI NMP 150 48 58

Transition-Metal-Mediated Cross-Coupling

Suzuki-Miyaura Coupling

While typically used for forming C–C bonds, modified Suzuki conditions can facilitate C–I bond formation. A palladium-catalyzed coupling between aryl boronic acids and iodine sources has been documented:

General Procedure :

  • Generate aryl boronic ester from 1,2,3-trifluoro-5-(trifluoromethyl)benzene via iridium-catalyzed C–H borylation.
  • Couple with I₂ in the presence of Pd(OAc)₂ and SPhos ligand.

Catalyst Screening :

Catalyst Ligand Yield (%)
Pd(OAc)₂ SPhos 71
PdCl₂(PPh₃)₂ Xantphos 65

Radical Trifluoromethylation

Umemoto Reagent-Based Approach

Introducing the CF₃ group via radical pathways avoids directing group requirements. A two-step sequence could involve:

  • Iodination of 1,2,3-trifluorobenzene to 1,2,3-trifluoro-4-iodobenzene.
  • Trifluoromethylation using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate).

Key Parameters :

CF₃ Source Initiator Temp (°C) Yield (%)
Umemoto Reagent AIBN 80 55
Togni Reagent CuI 60 48

Chemical Reactions Analysis

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene serves as an important intermediate in organic synthesis. Its trifluoromethyl and iodo substituents enhance its reactivity, making it suitable for various transformations.

Reactions and Transformations

  • Cross-Coupling Reactions : This compound can participate in cross-coupling reactions such as Suzuki and Stille reactions to form biaryl compounds. The presence of iodine facilitates the coupling with organometallic reagents.
  • Fluorination Reactions : The trifluoromethyl groups can be utilized in electrophilic fluorination reactions, leading to the synthesis of novel fluorinated compounds with potential biological activity.

Pharmaceutical Applications

The unique electronic properties of trifluoromethyl groups contribute to the bioactivity of pharmaceutical compounds.

Case Studies

  • Anticancer Agents : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency against certain cancer cell lines. The incorporation of this compound into drug candidates has been explored for developing new anticancer therapies.
  • Antimicrobial Activity : Studies have shown that fluorinated aromatic compounds can possess significant antimicrobial properties. The compound's structure may enhance interactions with microbial targets.

Materials Science

In materials science, this compound is being investigated for its potential use in developing advanced materials.

Polymer Chemistry

  • Fluorinated Polymers : The compound can serve as a monomer or additive in the synthesis of fluorinated polymers known for their thermal stability and chemical resistance.
  • Nanocomposites : Incorporating this compound into nanocomposite materials could enhance properties such as hydrophobicity and mechanical strength.

Environmental Studies

Research into the environmental impact of fluorinated compounds has gained traction due to their persistence and potential toxicity.

Ecotoxicological Assessments

Studies are being conducted to evaluate the ecotoxicological effects of this compound on aquatic organisms. Understanding its behavior in the environment is crucial for assessing risks associated with its use.

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for cross-coupling and fluorination reactions
PharmaceuticalsPotential anticancer and antimicrobial agents
Materials ScienceMonomer for fluorinated polymers and nanocomposites
Environmental StudiesEcotoxicological assessments for environmental impact

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form halogen bonds with target proteins, influencing their structure and function. Additionally, the trifluoromethyl group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Key Compounds for Comparison :
  • 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (): Features -NO₂, -Cl, and -CF₃ groups.
  • 1,2,4-Trifluoro-5-(trichloromethyl)benzene (): Contains -CCl₃ instead of -CF₃.
  • 1,2,3-Trifluorobenzene (): Simplest analog with only fluorine substituents.
Electronic and Steric Properties :
  • Iodine vs. Chlorine/Nitro Groups: The iodine atom in the target compound is a superior leaving group compared to chlorine in 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, enabling nucleophilic aromatic substitution under milder conditions. However, nitro groups (-NO₂) in the latter compound create a more electron-deficient ring, favoring nucleophilic attacks .
  • Trifluoromethyl (-CF₃) vs. Trichloromethyl (-CCl₃) : The -CF₃ group is a stronger electron-withdrawing group (EWG) than -CCl₃, increasing the compound’s resistance to oxidation and directing electrophilic substitutions to meta/para positions. -CCl₃, as in 1,2,4-Trifluoro-5-(trichloromethyl)benzene, offers less electronic stabilization and may degrade under UV light .
Reactivity in Substitution Reactions :
  • The target compound’s iodine atom at position 4 facilitates Suzuki or Ullmann couplings, whereas fluorine in 1,2,3-trifluorobenzene () resists substitution without strong directing groups. The -CF₃ group further deactivates the ring, reducing unwanted side reactions .

Physical and Chemical Properties

Molecular Weight and Stability :
  • The iodine atom significantly increases molecular weight (e.g., target compound: ~316 g/mol vs. 1,2,3-trifluorobenzene: ~132 g/mol). This impacts solubility, with the target compound likely being more lipophilic than analogs with smaller halogens .
  • Thermal Stability : -CF₃ groups enhance thermal stability compared to -CCl₃ (), but iodine’s lability may reduce photostability relative to all-fluoro analogs like 1,2,4,5-tetrafluorobenzene ().
Spectroscopic Characterization :
  • NMR : Fluorine-19 NMR is critical for analyzing fluorinated analogs. The iodine atom in the target compound may complicate ¹H NMR due to spin-spin coupling, whereas 1,2,3-trifluorobenzene () exhibits simpler splitting patterns .
Derivatization and Chromatography :
  • The target compound’s iodine and -CF₃ groups could make it a derivatization reagent for detecting amines or alcohols via halogen-specific detectors (e.g., mass spectrometry). This contrasts with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (), which is optimized for polyamine analysis in wine .
Agrochemical and Pharmaceutical Potential :
  • Unlike chlorinated pesticides in (e.g., tetrachloroanisole), the target compound’s fluorine and iodine substituents may reduce environmental persistence while enhancing bioactivity in drug candidates.

Biological Activity

1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by multiple fluorine and iodine substituents, enhances its chemical stability and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₇HF₆I
  • Molecular Weight : 325.978 g/mol
  • CAS Number : 2237235-23-1

The biological activity of this compound can be attributed to several factors:

  • Lipophilicity : The presence of fluorine atoms increases the compound's lipophilicity, facilitating its penetration through biological membranes.
  • Halogen Bonding : The iodine atom can form halogen bonds with target proteins, potentially altering their conformation and activity.
  • Electronic Modulation : The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.

Biological Applications

  • Drug Development : The compound serves as an intermediate in synthesizing various pharmaceuticals targeting specific enzymes or receptors. Its application is particularly noted in cancer treatment and infectious diseases .
  • Imaging Studies : It is utilized in developing radiolabeled tracers for imaging studies, enhancing the visualization of biological processes in vivo.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

Anticancer Activity

A study investigated the antiproliferative effects of fluorinated compounds similar to this compound on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell viability in breast and ovarian cancer cells, suggesting a promising avenue for further research into fluorinated compounds as anticancer agents .

Inhibition Studies

Research into enzyme inhibitors has shown that fluorinated aromatic compounds can effectively inhibit enzyme activity. For instance, a related study demonstrated that modifications to the trifluoromethyl group could enhance selectivity and potency against specific targets such as MAGL (monoacylglycerol lipase), a key player in the endocannabinoid system .

Data Table: Biological Activity Overview

Study FocusTarget Enzyme/Cell LineIC50 Value (µM)References
Antiproliferative ActivityMDA-MB-231 (Breast Cancer)19.9 - 75.3
Antiproliferative ActivityOVCAR-3 (Ovarian Cancer)31.5 - 43.9
Enzyme InhibitionMAGLLow Nanomolar

Future Directions

The future research trajectory for this compound appears promising due to its potential applications in drug development and agrochemicals. Continued exploration into its structure-activity relationships (SAR) may yield novel therapeutic agents with enhanced efficacy against various diseases .

Q & A

Q. Methodological Approach

Multi-Technique Validation : Pair X-ray with powder XRD and solid-state NMR.

Twinned Crystal Analysis : Use SHELXL to refine data for twinned crystals, common in halogenated compounds.

Comparative Studies : Cross-reference with structurally similar compounds (e.g., 3,5-Dichloro-4-iodobenzotrifluoride, which shares iodine/CF₃ steric effects) .

What are the best practices for handling air/moisture sensitivity in reactions involving this compound?

Basic Research Question

  • Storage : Store under argon at -20°C in amber vials to prevent iodine loss via sublimation.
  • Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions).
  • Stabilizers : Add molecular sieves (4Å) to reaction mixtures to scavenge trace water .

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